molecular formula C9H9FO B13453283 5-fluoro-3,4-dihydro-2H-1-benzopyran

5-fluoro-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13453283
M. Wt: 152.16 g/mol
InChI Key: ANYZMXUVTIZXEJ-UHFFFAOYSA-N
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Description

5-fluoro-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the class of benzopyrans It is characterized by a fluorine atom attached to the benzopyran ring, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3,4-dihydro-2H-1-benzopyran can be achieved through several methods. One common approach involves the reaction of a fluorinated phenol with a suitable alkene under basic conditions to form the benzopyran ring. For example, the reaction of p-fluorophenol with 2,4-dibromoalkylbutyrate in the presence of a base can yield this compound . The reaction conditions typically involve mild temperatures and the use of readily available reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-2-carboxylic acid, while reduction can produce this compound-2-ol .

Scientific Research Applications

5-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydro-2H-1-benzopyran: Similar structure but with the fluorine atom at a different position.

    2H-1-benzopyran, 3,4-dihydro-2-phenyl-: Contains a phenyl group instead of a fluorine atom.

    2H-1-benzopyran, 3,4-dihydro-2,2-dimethyl-: Contains two methyl groups instead of a fluorine atom .

Uniqueness

The uniqueness of 5-fluoro-3,4-dihydro-2H-1-benzopyran lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

5-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H9FO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6H2

InChI Key

ANYZMXUVTIZXEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2F)OC1

Origin of Product

United States

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